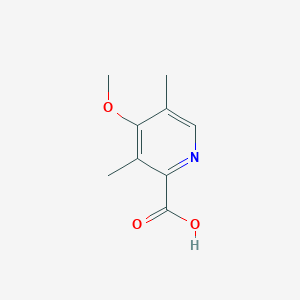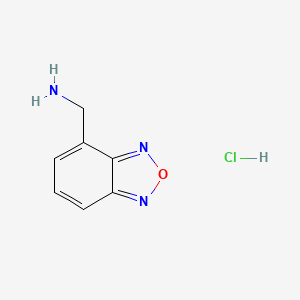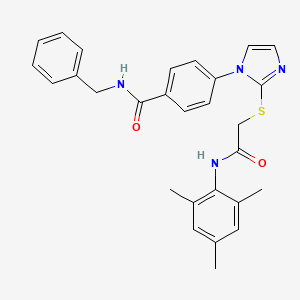![molecular formula C20H20N8O B2660087 3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034600-47-8](/img/structure/B2660087.png)
3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A plethora of research focuses on synthesizing novel heterocyclic compounds and evaluating their biological activities. For example, a study by Flefel et al. (2018) describes the synthesis of new pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activities. This research highlights the interest in creating compounds with potential therapeutic applications, especially in addressing microbial resistance and oxidative stress-related conditions (E. M. Flefel et al., 2018).
Antimicrobial Evaluation
The antimicrobial properties of newly synthesized heterocyclic compounds are a significant area of research. Another study elaborates on the creation of thienopyrimidine derivatives and their pronounced antimicrobial activity, demonstrating the continuous search for new, effective antimicrobial agents in the face of growing antibiotic resistance (M. Bhuiyan et al., 2006).
Insecticidal Potential
Research on heterocyclic compounds also extends to agricultural applications, particularly as insecticidal agents. Soliman et al. (2020) synthesized a novel series of compounds incorporating a sulfonamide-bearing thiazole moiety, testing their effects against the cotton leafworm, Spodoptera littoralis. This study showcases the potential of these compounds in developing safer, more efficient pesticides (Nanees N. Soliman et al., 2020).
Synthetic Methodologies
The development of novel synthetic methodologies for heterocyclic compounds is crucial. A study by Ramesha et al. (2016) presents an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, highlighting the versatility and efficiency of modern synthetic approaches in accessing complex heterocyclic systems (A. Ramesha et al., 2016).
Antiviral Activity
Exploring the antiviral potential of heterocyclic compounds represents another critical area of research. A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiavian influenza virus activity, underscoring the importance of heterocyclic compounds in developing new antiviral drugs (A. Hebishy et al., 2020).
Propriétés
IUPAC Name |
3-pyrazol-1-yl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(15-5-3-6-16(13-15)27-12-4-9-22-27)21-14-19-24-23-17-7-8-18(25-28(17)19)26-10-1-2-11-26/h3-9,12-13H,1-2,10-11,14H2,(H,21,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKDPMQRQOCRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=CC=C4)N5C=CC=N5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Aminomethyl)-2,3-dihydrobenzo[b]furan](/img/structure/B2660008.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2660011.png)

![5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2660013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2660014.png)



![N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide](/img/structure/B2660020.png)
![2-((2,5-difluorobenzyl)thio)-3-(furan-2-ylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660023.png)
![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2660027.png)